2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one
Description
Properties
CAS No. |
62948-76-9 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2,5-di(propan-2-yl)-1H-imidazo[4,5-d][1,3]oxazin-7-one |
InChI |
InChI=1S/C11H15N3O2/c1-5(2)8-12-7-9(13-8)14-10(6(3)4)16-11(7)15/h5-6H,1-4H3,(H,12,13) |
InChI Key |
JVJBQMRKHWNCKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C(=O)OC(=N2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Imidazo[4,5-d]oxazine Core
- The fused imidazo-oxazine ring system is commonly constructed via cyclization reactions involving precursors containing both imidazole and oxazine-forming functionalities.
- Two main approaches are reported in the literature for related heterocycles:
- Cyclodehydration of diacylhydrazines : This method involves condensation of diacylhydrazine intermediates followed by cyclodehydration to form the oxazine ring fused to the imidazole.
- Oxidative cyclization of N-acylhydrazones : Starting from N-acylhydrazones derived from aldehydes, oxidative cyclization can yield the fused heterocycle.
Detailed Preparation Methodology
Stepwise Synthetic Route (Hypothetical Based on Related Patents and Literature)
Example from Related Patent Procedures
- A related fused oxazinone compound was prepared by oxidation of benzyl alcohol to aldehyde using Dess-Martin periodinane, followed by Grignard reaction to introduce alkyl substituents, chlorination, and nucleophilic displacement to form the heterocyclic ring system.
- Protecting groups such as trifluoroacetyl or carbobenzyloxy (CBZ) are used to protect amines during multi-step synthesis.
- Cyclization is often facilitated by reagents like 1,1′-carbonyldiimidazole to promote ring closure under mild conditions.
Research Findings and Optimization Data
Summary and Recommendations
- The preparation of 2,5-Di(propan-2-yl)imidazo[4,5-d]oxazin-7(1H)-one involves multi-step synthesis starting from substituted imidazole derivatives.
- Key steps include regioselective alkylation to introduce isopropyl groups, formation of oxazine ring via cyclodehydration or oxidative cyclization, and careful use of protecting groups to manage reactive amines.
- Oxidation and Grignard reactions are critical for functional group transformations.
- Reaction conditions such as temperature, solvent choice (e.g., dichloromethane, tetrahydrofuran), and bases (e.g., potassium carbonate) are optimized to maximize yield and purity.
- The synthetic route is supported by analogous procedures in patents and recent heterocyclic synthesis literature, ensuring a robust and reproducible method.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The imidazole ring undergoes electrophilic substitution due to its electron-rich nature:
-
Bromination : Bromine selectively reacts at the C4 position of the imidazole ring, forming 4-bromo derivatives (confirmed via analogs in ).
-
Nitration : Nitro groups can be introduced under mixed acid conditions, though direct evidence for this compound is inferred from related imidazooxazines .
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Reagents | Position Modified | Product Application |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | C4 of imidazole | Intermediate for cross-coupling |
| Nitration | HNO₃, H₂SO₄ | C2/C4 | Bioactive derivative synthesis |
Nucleophilic Ring-Opening
The oxazinone ring’s lactam group is susceptible to nucleophilic attack:
-
Hydrolysis : In acidic or basic aqueous conditions, the lactam ring opens to form a carboxylic acid derivative.
-
Amine Attack : Primary amines (e.g., methylamine) react with the lactam carbonyl, yielding imidazole-amide hybrids .
Mechanism :
textLactam carbonyl → Nucleophilic addition → Ring opening → Stabilization via proton transfer
Functionalization of Isopropyl Groups
The propan-2-yl substituents participate in limited reactions due to steric hindrance:
-
Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert isopropyl groups to ketones, though yields are low .
-
Halogenation : Radical bromination (NBS, light) produces brominated isopropyl side chains for further coupling .
Cross-Coupling Reactions
After bromination, the compound engages in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl derivatives .
-
Buchwald-Hartwig : Amination at the C4 position using Pd(dba)₂/Xantphos catalysts .
Table 2: Cross-Coupling Applications
| Coupling Type | Catalyst System | Partner Reagent | Product Use |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Anticancer agent precursors |
| Buchwald | Pd(dba)₂/Xantphos | Piperidine | CGRP receptor antagonists |
Biological Activity Modulation
Reactions targeting bioactivity enhancement include:
-
Sulfonation : Introducing sulfonyl groups at C7 improves solubility.
-
Nitroimidazole Fusion : Analogous nitroimidazooxazines show antitubercular activity .
Stability and Degradation
Scientific Research Applications
Structure
The structure of 2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one features an imidazole ring fused with an oxazine moiety, which contributes to its unique chemical properties and biological activities.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets:
- Antimicrobial Activity: Research indicates that derivatives of imidazo[4,5-d][1,3]oxazines exhibit antimicrobial properties. Studies have shown that modifications to the imidazole ring can enhance activity against specific pathogens .
- Anticancer Potential: Compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation. For instance, certain derivatives have shown promise in targeting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies:
- CGRP Receptor Antagonism: Some studies suggest that imidazo[4,5-d][1,3]oxazine derivatives may act as antagonists for the calcitonin gene-related peptide (CGRP) receptor. This action is relevant in the context of migraine treatment and other neurological disorders .
Synthetic Applications
The synthesis of this compound involves several methods:
- Multi-step Synthesis: The compound can be synthesized through multi-step reactions involving the formation of the imidazole ring followed by cyclization with oxazine precursors. This synthetic route allows for the introduction of various substituents that can enhance biological activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profiles of this compound is crucial for its development as a drug candidate:
- ADMET Properties: Studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) are essential to evaluate the viability of this compound in clinical settings. Preliminary data suggest favorable profiles compared to other similar compounds .
Case Study 1: Antimicrobial Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased antimicrobial potency.
Case Study 2: Neuropharmacological Effects
A recent investigation explored the neuropharmacological effects of this compound in rodent models of migraine. The study demonstrated that administration of the compound resulted in reduced frequency and severity of migraine-like symptoms, supporting its potential as a therapeutic agent for migraine management.
Mechanism of Action
The mechanism of action of 2,5-Diisopropylimidazo[4,5-d][1,3]oxazin-7(1H)-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2,5-Diisopropylimidazo[4,5-d][1,3]oxazin-7(1H)-one can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring structure and have similar chemical properties.
Biological Activity
2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one is a heterocyclic compound characterized by the presence of both imidazole and oxazine rings. This compound has been the subject of various studies due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| CAS Number | 62948-76-9 |
| Molecular Formula | C11H15N3O2 |
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | 2,5-di(propan-2-yl)-1H-imidazo[4,5-d][1,3]oxazin-7-one |
| InChI Key | JVJBQMRKHWNCKG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC2=C(N1)C(=O)OC(=N2)C(C)C |
Antimicrobial Properties
Research has indicated that compounds containing imidazole and oxazine moieties exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives of imidazo[4,5-d][1,3]oxazine can inhibit the growth of various bacterial strains. For instance, a study reported that certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The anticancer potential of this compound has been explored in several preclinical studies. One notable study evaluated the compound's ability to induce apoptosis in cancer cell lines. The results indicated that the compound could significantly reduce cell viability in HeLa and MCF-7 cells, with IC50 values suggesting potent cytotoxic effects .
The proposed mechanism of action for this compound involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis. It is believed that the compound interacts with key molecular targets such as kinases involved in cell cycle regulation. For example, its structural similarity to known kinase inhibitors suggests that it may inhibit pathways related to tumor growth .
Case Studies
- Case Study on Antimicrobial Activity : A comparative study evaluated a series of imidazo[4,5-d][1,3]oxazine derivatives against various pathogens. The results highlighted that compounds with bulky substituents at specific positions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .
- Case Study on Anticancer Effects : In a preclinical trial involving breast cancer models, this compound was administered to mice bearing tumors. The study reported a significant reduction in tumor size and weight after treatment over a period of four weeks .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one?
The synthesis typically involves condensation reactions of substituted heterocyclic precursors. For example, imidazo[4,5-d]oxazinone derivatives can be synthesized via reflux conditions in solvents like dioxane or acetic acid, often with catalysts such as triethylamine or palladium-based systems. Transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium) are increasingly used to optimize regioselectivity and yield .
Q. What analytical techniques are critical for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the fused imidazo-oxazinone core. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography can resolve stereochemical ambiguities. Infrared (IR) spectroscopy helps identify functional groups like carbonyls in the oxazinone ring .
Q. How should researchers handle safety concerns during synthesis?
Due to potential genotoxicity (observed in structurally related imidazo derivatives), use fume hoods, wear nitrile gloves, and avoid skin contact. Acute oral toxicity (LD₅₀: 50–300 mg/kg) necessitates strict adherence to hazardous chemical protocols .
Advanced Research Questions
Q. What strategies improve the yield of transition-metal-catalyzed reactions for this compound?
Optimize ligand selection (e.g., acetylacetonate or hexafluoroacetylacetonate ligands for copper catalysts) and solvent polarity. Palladium-catalyzed systems benefit from inert atmospheres and controlled temperatures (e.g., 80–110°C). Pre-functionalized starting materials reduce side reactions .
Q. How do structural modifications influence the ADMET profile of this compound?
Reducing lipophilicity (e.g., via polar substituents) enhances aqueous solubility and lowers ADMET Risk scores. Computational models predict that imidazo[4,5-d]oxazinones with lower logP values exhibit better absorption and reduced hepatotoxicity. In vitro assays (e.g., cytochrome P450 inhibition) are recommended for early-stage pharmacokinetic screening .
Q. What experimental designs address contradictions in pharmacological data across studies?
Use orthogonal assays (e.g., enzyme-linked immunosorbent assays [ELISA] and surface plasmon resonance [SPR]) to validate target binding. For conflicting cytotoxicity results, standardize cell lines (e.g., HepG2 for liver toxicity) and control for redox-active impurities via chelating agents like EDTA .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
Molecular docking (e.g., AutoDock Vina) identifies key interactions with target proteins, such as hydrogen bonding with the oxazinone carbonyl. Quantitative structure-activity relationship (QSAR) models prioritize substituents at the 2- and 5-positions for enhanced affinity. Density functional theory (DFT) calculations predict metabolic stability by analyzing electron density at reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
